molecular formula C18H15N3O3 B2463416 7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105213-43-1

7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2463416
CAS No.: 1105213-43-1
M. Wt: 321.336
InChI Key: AFUGHJHNYOLITG-UHFFFAOYSA-N
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Description

7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C18H15N3O3 and its molecular weight is 321.336. The purity is usually 95%.
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Properties

IUPAC Name

7-methyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-12-7-8-14-15(9-12)23-11-17(22)21(14)10-16-19-18(20-24-16)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUGHJHNYOLITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a novel organic molecule that incorporates both oxadiazole and benzo[b][1,4]oxazine moieties. This combination suggests potential biological activities, particularly in pharmacology. The oxadiazole ring is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For example, studies have shown that compounds containing this ring demonstrate activity against various pathogens including Mycobacterium tuberculosis and fungi . The presence of the phenyl group in the oxadiazole enhances its efficacy against these microorganisms.

Anticancer Potential

Compounds with oxadiazole structures have been investigated for their anticancer properties. For instance, a study reported that certain 3-phenyl-1,2,4-oxadiazole derivatives acted as inhibitors of the main protease (Mpro) of SARS-CoV-2 with an IC50 value of 5.27 μM. This suggests a potential application in cancer therapy and antiviral drug development .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. These compounds have shown promise in reducing inflammation markers and may serve as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been performed on various oxadiazole derivatives. The findings suggest that modifications to the phenyl group can significantly alter biological activity. For instance:

  • Substituting electron-withdrawing groups on the phenyl ring enhances antimicrobial activity.
  • The introduction of alkyl groups at specific positions increases anticancer efficacy .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Antimicrobial Study : A compound similar to our target showed effective inhibition against S. aureus and E. coli, suggesting broad-spectrum antibacterial properties.
  • Antiviral Activity : Another study highlighted a derivative with a similar structure that inhibited viral replication in vitro, demonstrating potential as an antiviral agent .

Data Table: Biological Activity Summary

Activity TypeCompound ClassExample CompoundsIC50/Effectiveness
AntimicrobialOxadiazole derivatives3-phenyl-1,2,4-oxadiazoleIC50 = 5.27 μM (against Mpro)
AnticancerOxadiazole derivativesVarious 1,2,4-oxadiazolesVaries by structure
Anti-inflammatoryOxadiazole derivativesVarious derivativesSignificant reduction in inflammation markers

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for research in medicinal chemistry:

1. Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole ring demonstrate significant antimicrobial properties. Studies have shown that compounds containing this ring can effectively combat pathogens such as Mycobacterium tuberculosis and various fungi. The phenyl group in the oxadiazole enhances its efficacy against these microorganisms, indicating potential applications in developing new antimicrobial agents.

2. Anticancer Potential
Compounds with similar oxadiazole structures have been explored for their anticancer properties. For instance, certain 3-phenyl-1,2,4-oxadiazole derivatives have shown activity against the main protease (Mpro) of SARS-CoV-2 with an IC50 value of 5.27 μM. This suggests that 7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one could be further investigated for its potential in cancer therapy and antiviral drug development.

3. Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. These compounds have shown promise in reducing inflammation markers and may serve as therapeutic agents for inflammatory diseases. The structural characteristics of this compound suggest it could be effective in this regard as well.

Structure-Activity Relationship (SAR)

A detailed SAR analysis on various oxadiazole derivatives reveals that modifications to the phenyl group can significantly alter biological activity:

  • Electron-withdrawing groups on the phenyl ring enhance antimicrobial activity.
  • The introduction of alkyl groups at specific positions increases anticancer efficacy.

This information is crucial for designing more effective derivatives based on the parent compound.

Case Studies

Several case studies support the biological activity of similar compounds:

Antimicrobial Study:
A compound structurally similar to our target showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antibacterial properties.

Antiviral Activity:
Another study highlighted a derivative with a similar structure that inhibited viral replication in vitro, demonstrating potential as an antiviral agent.

Activity TypeCompound ClassExample CompoundsIC50/Effectiveness
AntimicrobialOxadiazole derivatives3-phenyl-1,2,4-oxadiazoleIC50 = 5.27 μM (against Mpro)
AnticancerOxadiazole derivativesVarious 1,2,4-oxadiazolesVaries by structure
Anti-inflammatoryOxadiazole derivativesVarious derivativesSignificant reduction in inflammation markers

Q & A

Q. What are the key steps in synthesizing 7-methyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one?

  • Methodological Answer : Synthesis typically involves: (i) Formation of the oxadiazole ring via cyclization of precursor amidoximes under reflux conditions with solvents like ethanol or dimethylformamide (DMF) . (ii) Coupling the oxadiazole intermediate with the benzo-oxazinone core using alkylation or nucleophilic substitution reactions, often catalyzed by bases such as potassium carbonate or sodium hydride . (iii) Purification via column chromatography or recrystallization in methanol/ethanol .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of the oxadiazole ring and substitution patterns on the benzoxazinone core .
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like C=N (oxadiazole) and C=O (benzoxazinone) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Metabolic Stability Assays : Use liver microsomes to evaluate compound degradation, as oxadiazole rings may undergo hydrolysis .
  • Solubility Optimization : Replace solvents like DMSO with cyclodextrin-based carriers to improve bioavailability .
  • Target Engagement Studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to confirm binding affinity to hypothesized targets (e.g., enzymes/receptors) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving oxadiazole ring formation efficiency .
  • Catalyst Screening : Test palladium-based catalysts for coupling steps, as seen in analogous quinazoline-dione syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during alkylation .

Q. How does the compound’s electronic structure influence its reactivity?

  • Methodological Answer :
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electron density distribution, highlighting nucleophilic/electrophilic sites on the oxadiazole and benzoxazinone moieties .
  • UV-Vis Spectroscopy : Monitors charge-transfer interactions in solution, correlating with stability under varying pH .

Q. What in vitro assays are suitable for preliminary mechanistic studies?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity .
  • Reactive Oxygen Species (ROS) Detection : Employ DCFH-DA probes if oxidative stress modulation is hypothesized .

Data Interpretation & Troubleshooting

Q. How to address discrepancies in NMR data post-synthesis?

  • Methodological Answer :
  • Variable Temperature NMR : Resolves dynamic rotational isomerism in oxadiazole derivatives .
  • Heteronuclear Correlation (HSQC/HMBC) : Assigns ambiguous proton-carbon couplings in crowded aromatic regions .

Q. What structural analogs are useful for structure-activity relationship (SAR) studies?

  • Methodological Answer :
Analog Modification Purpose
A1 Replacement of phenyl with pyridylTest π-π stacking interactions .
A2 Methyl → Ethyl substitution on benzoxazinoneEvaluate steric effects on target binding .
A3 Oxadiazole → Triazole ring swapCompare metabolic stability .

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